1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one
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Overview
Description
1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The compound has a molecular formula of C13H8O3 and a molecular weight of 212.2008 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one can be synthesized through various methods. One common approach involves the nucleophilic aroylation catalyzed by N-heterocyclic carbenes (NHCs), where the 4-fluoro group of trifluoronitrobenzene is replaced by the aroyl group originating from an aldehyde . Another method involves the use of iodine as a catalyst under reflux conditions, followed by demethylation with boron tribromide (BBr3) .
Industrial Production Methods
Techniques such as microwave-assisted synthesis and the use of eco-friendly reagents may also be employed .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted xanthones
Scientific Research Applications
1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other xanthone derivatives and fluorescein compounds.
Biology: Studied for its potential antioxidant and antibacterial properties.
Medicine: Investigated for its anticancer and acetylcholinesterase inhibitory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby reducing oxidative stress.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyxanthone: Similar structure but lacks methoxy groups.
3,6-Dimethoxy-9H-xanthen-9-one: Another xanthone derivative with different methoxy group positions.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Contains additional hydroxyl groups.
Uniqueness
1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 3 and 8 enhances its solubility and pharmacological activity compared to other xanthone derivatives .
Properties
CAS No. |
5511-80-8 |
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Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-hydroxy-3,8-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-8-6-9(16)13-12(7-8)20-11-5-3-4-10(19-2)14(11)15(13)17/h3-7,16H,1-2H3 |
InChI Key |
SMIYLEFJSLFCGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C=C(C=C3O2)OC)O |
Origin of Product |
United States |
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